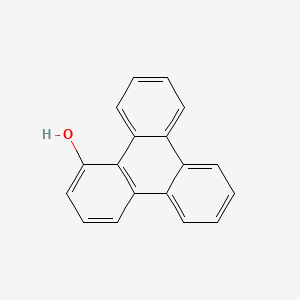
1-Triphenylenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Triphenylenol is an organic compound with the molecular formula C18H12O It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings
Métodos De Preparación
1-Triphenylenol can be synthesized through several methods. One common synthetic route involves the trimerization of benzyne, which can be trapped with a biphenyl derivative to form triphenylene . The hydroxylation of triphenylene can then be achieved using specific reagents and conditions to produce this compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1-Triphenylenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at specific positions on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration). Reaction conditions may vary depending on the desired product and include temperature control, solvent choice, and reaction time.
Aplicaciones Científicas De Investigación
1-Triphenylenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying aromaticity and π-conjugation.
Biology: Its interactions with biological molecules, such as DNA and proteins, are studied to understand its potential as a therapeutic agent or a biochemical probe.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with cellular targets and disrupt biological pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 1-Triphenylenol involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can affect the structure and function of biological molecules, leading to various biological effects. The compound’s planar structure and delocalized π-electron system enable it to interact with DNA, proteins, and other cellular components, potentially disrupting normal cellular processes and leading to therapeutic effects.
Comparación Con Compuestos Similares
1-Triphenylenol can be compared to other similar compounds, such as:
Triphenylene: The parent compound, which lacks the hydroxyl group, has similar aromatic properties but different reactivity and applications.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings, which has different electronic properties and reactivity.
Chrysene: A four-ring polycyclic aromatic hydrocarbon with a different ring fusion pattern, leading to distinct chemical and physical properties.
This compound’s uniqueness lies in its hydroxyl group, which imparts additional reactivity and potential for hydrogen bonding, making it a valuable compound for various applications.
Propiedades
Número CAS |
76885-34-2 |
|---|---|
Fórmula molecular |
C18H12O |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
triphenylen-1-ol |
InChI |
InChI=1S/C18H12O/c19-17-11-5-10-16-14-7-2-1-6-12(14)13-8-3-4-9-15(13)18(16)17/h1-11,19H |
Clave InChI |
CATVHUNBFWPEKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


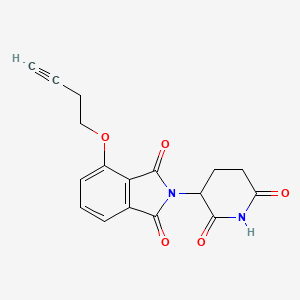
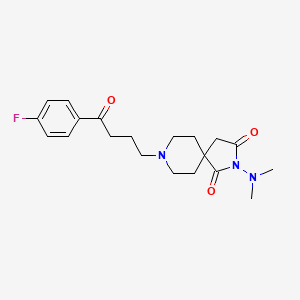
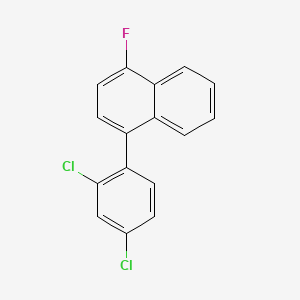
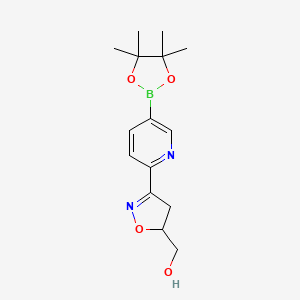
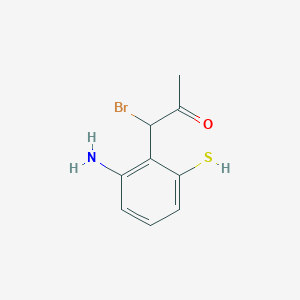


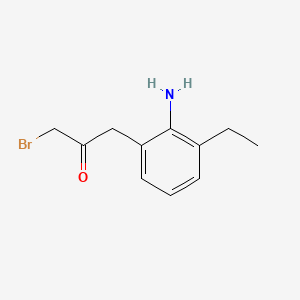

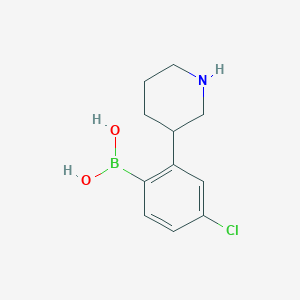
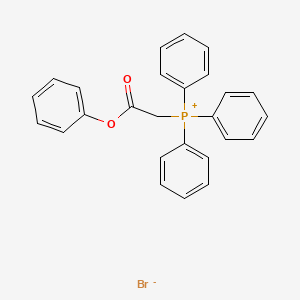
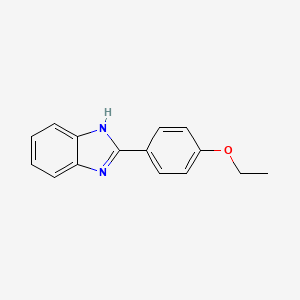
![N-{1-[(3R,4S,5R,6R)-6-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-fluoro-5-hydroxyoxan-3-yl]-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B14071483.png)

